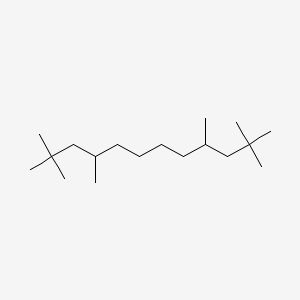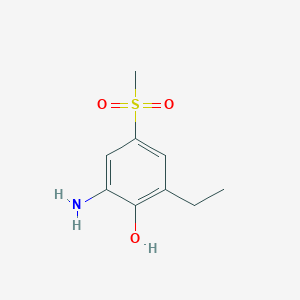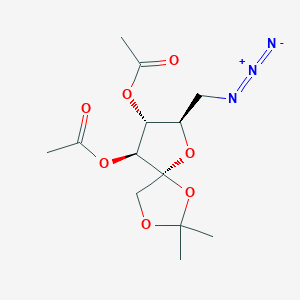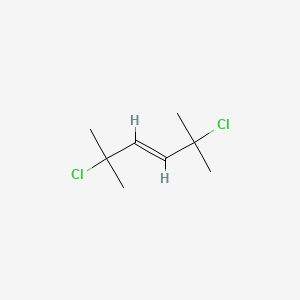
trans-2,5-Dichloror-2,5-dimethyl-3-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,5-Dichloror-2,5-dimethyl-3-hexene: is an organic compound with the molecular formula C8H14Cl2 and a molecular weight of 181.103 g/mol . It is a chlorinated derivative of hexene, characterized by the presence of two chlorine atoms and two methyl groups attached to the hexene backbone. The compound exists in the trans configuration, meaning the chlorine atoms are on opposite sides of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene typically involves the chlorination of 2,5-dimethyl-2,4-hexadiene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. The reaction can be represented as follows:
[ \text{2,5-dimethyl-2,4-hexadiene} + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically carried out in the presence of a solvent and a catalyst to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2,5-Dichloror-2,5-dimethyl-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Formation of alcohols or other substituted derivatives.
Addition Reactions: Formation of dihalides or hydrogenated products.
Oxidation Reactions: Formation of epoxides or other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2,5-Dichloror-2,5-dimethyl-3-hexene is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of trans-2,5-Dichloror-2,5-dimethyl-3-hexene involves its interactions with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-2,5-dimethyl-3-hexene: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2,3-Dimethyl-3-hexene: A related compound with a different substitution pattern on the hexene backbone.
2,5-Dimethyl-2,4-hexadiene: The precursor used in the synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene
Uniqueness: this compound is unique due to its specific trans configuration and the presence of chlorine atoms at the 2 and 5 positions. This configuration imparts distinct chemical reactivity and properties compared to its cis isomer and other related compounds .
Eigenschaften
CAS-Nummer |
22966-70-7 |
|---|---|
Molekularformel |
C8H14Cl2 |
Molekulargewicht |
181.10 g/mol |
IUPAC-Name |
(E)-2,5-dichloro-2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H14Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H,1-4H3/b6-5+ |
InChI-Schlüssel |
ANSLDRRWTXDPKO-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)(/C=C/C(C)(C)Cl)Cl |
Kanonische SMILES |
CC(C)(C=CC(C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


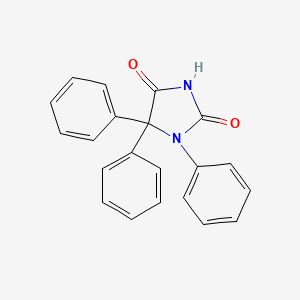
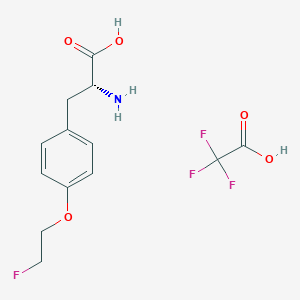

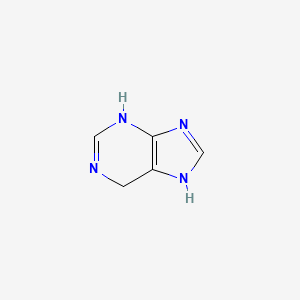

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
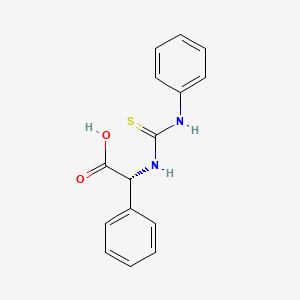
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
